molecular formula C19H20FN3O2 B7069743 N-[1-(2-fluorobenzoyl)piperidin-4-yl]-5-methylpyridine-3-carboxamide

N-[1-(2-fluorobenzoyl)piperidin-4-yl]-5-methylpyridine-3-carboxamide

Cat. No.: B7069743
M. Wt: 341.4 g/mol
InChI Key: WUGCAAVCVPKTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-fluorobenzoyl)piperidin-4-yl]-5-methylpyridine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorobenzoyl group, a piperidine ring, and a methylpyridine carboxamide moiety

Properties

IUPAC Name

N-[1-(2-fluorobenzoyl)piperidin-4-yl]-5-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13-10-14(12-21-11-13)18(24)22-15-6-8-23(9-7-15)19(25)16-4-2-3-5-17(16)20/h2-5,10-12,15H,6-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGCAAVCVPKTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorobenzoyl)piperidin-4-yl]-5-methylpyridine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 2-fluorobenzoyl chloride with piperidine under basic conditions to form N-(2-fluorobenzoyl)piperidine.

    Coupling with Methylpyridine Carboxamide: The next step involves coupling the piperidine intermediate with 5-methylpyridine-3-carboxylic acid. This reaction is typically facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency. Industrial production also involves stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorobenzoyl)piperidin-4-yl]-5-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-[1-(2-fluorobenzoyl)piperidin-4-yl]-5-methylpyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its interaction with specific receptors in the brain.

    Biology: The compound is used in studies related to cell signaling pathways and receptor binding assays.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzoyl)piperidin-4-yl]-5-methylpyridine-3-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The fluorobenzoyl group enhances its binding affinity to specific receptors, while the piperidine ring provides structural stability. The compound may modulate signaling pathways by either activating or inhibiting receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorobenzoyl)piperidine
  • 5-methylpyridine-3-carboxamide
  • N-(2-fluorophenyl)piperidin-4-yl

Uniqueness

N-[1-(2-fluorobenzoyl)piperidin-4-yl]-5-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.